6-Hydroxybenzbromarone

説明

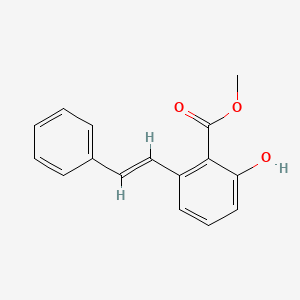

6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . It has a longer half-life and greater pharmacological potency than the parent compound . It is a protein Eyes Absent 3 (EYA3) inhibitor with an IC50 value of 21.5 μM . It has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .

Chemical Reactions Analysis

6-Hydroxybenzbromarone is a significantly more potent inhibitor of cell migration, tubulogenesis, and angiogenic sprouting . It is also a potent inhibitor of EYA tyrosine phosphatase activity .科学的研究の応用

Cytochrome P450 Mediated Bioactivation

6-Hydroxybenzbromarone is a major metabolite of Benzbromarone, formed by Cytochrome P450 2C9 and 2C19 . This bioactivation pathway is significant in understanding the pharmacokinetics and pharmacodynamics of Benzbromarone .

Hepatotoxicity Studies

The metabolization of 6-Hydroxybenzbromarone through CYP2C9 in human microsomes generates intermediate catechols, which could be related to glutathione adduct formation . This is crucial in studying the hepatotoxicity of Benzbromarone .

Chronic Kidney Disease Management

Benbromarone has been proven effective and safe in patients with chronic kidney disease . As 6-Hydroxybenzbromarone is a major metabolite of Benzbromarone, it plays a role in this therapeutic application .

Anti-Angiogenic Agents

6-Hydroxybenzbromarone has been observed to have greater pharmacological potency than the parent compound, Benzbromarone . This makes it relevant in the potential re-purposing of Benzbromarone and its derivatives as anti-angiogenic agents .

Cardiovascular Risk Management

Reducing serum urate levels not only prevents recurrence of gout but also addresses other systemic effects of hyperuricemia, such as elevated risk for cardiovascular incidents . 6-Hydroxybenzbromarone, being a major metabolite of Benzbromarone, contributes to this therapeutic effect .

作用機序

Target of Action

6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . Its primary target is the protein Eyes Absent 3 (EYA3) . EYA3 is a tyrosine phosphatase that plays a crucial role in endothelial cell migration and tube formation .

Mode of Action

6-Hydroxybenzbromarone acts as an inhibitor of EYA3 . It binds to EYA3 and inhibits its tyrosine phosphatase activity . This inhibition disrupts the normal function of EYA3, leading to a decrease in endothelial cell migration and tube formation .

Biochemical Pathways

The inhibition of EYA3 by 6-Hydroxybenzbromarone affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. By inhibiting EYA3, 6-Hydroxybenzbromarone disrupts this process, leading to a decrease in angiogenesis .

Pharmacokinetics

6-Hydroxybenzbromarone is a metabolite of Benzbromarone, which is metabolized predominantly by cytochrome P450 2C9 (CYP2C9) . The oral clearance of Benzbromarone varies depending on the CYP2C9 genotype . The metabolic ratio (6-hydroxybenzbromarone/benzbromarone) in urine also varies depending on the CYP2C9 genotype .

Result of Action

As an anti-angiogenic agent, 6-Hydroxybenzbromarone has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting . These effects are due to its inhibition of EYA3 .

Action Environment

The action of 6-Hydroxybenzbromarone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of 6-Hydroxybenzbromarone . Additionally, genetic variations in CYP2C9 could also influence the drug’s action .

将来の方向性

The observed potency of 6-Hydroxybenzbromarone is relevant in the context of the potential re-purposing of Benzbromarone and its derivatives as anti-angiogenic agents . 6-Hydroxybenzbromarone represents a metabolite with a longer half-life and greater pharmacological potency than the parent compound, suggesting that biotransformation of Benzbromarone could contribute to its therapeutic activity .

特性

IUPAC Name |

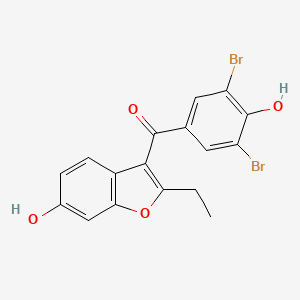

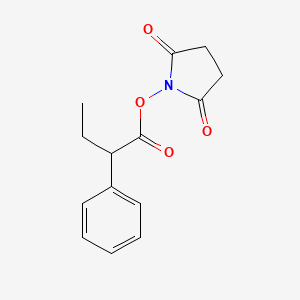

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152831-00-0 | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?

A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of 6-hydroxybenzbromarone. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of 6-hydroxybenzbromarone. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []

Q2: Besides 6-hydroxybenzbromarone, what other metabolites are formed during benzbromarone metabolism?

A2: In addition to 6-hydroxybenzbromarone, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []

Q3: How is 6-hydroxybenzbromarone eliminated from the body?

A3: Research indicates that both benzbromarone and its metabolites, including 6-hydroxybenzbromarone, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []

Q4: Have any cases of impaired 6-hydroxybenzbromarone formation been reported?

A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of 6-hydroxybenzbromarone during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)